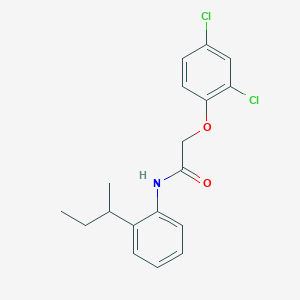
N-(2-sec-butylphenyl)-2-(2,4-dichlorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-sec-butylphenyl)-2-(2,4-dichlorophenoxy)acetamide, commonly known as N-butylpipecolic acid or BPPA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BPPA is a member of the pipecolic acid family, which is known for its ability to modulate the activity of GABA receptors in the brain. In
作用機序
The exact mechanism of action of BPPA is not fully understood. However, studies have suggested that BPPA may act as a positive allosteric modulator of GABA receptors. This means that BPPA enhances the activity of GABA receptors by binding to a different site on the receptor than GABA itself. This leads to increased chloride ion influx into the neuron, resulting in hyperpolarization and decreased neuronal activity.
Biochemical and Physiological Effects:
BPPA has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that BPPA enhances the activity of GABA receptors in a concentration-dependent manner. This effect is specific to GABA receptors and does not affect other neurotransmitter receptors. In vivo studies have shown that BPPA can reduce anxiety-like behavior in mice, suggesting its potential as an anxiolytic agent.
実験室実験の利点と制限
One of the main advantages of BPPA is its specificity for GABA receptors. This makes it a useful tool for studying the role of GABA receptors in various physiological and pathological processes. However, one limitation of BPPA is its relatively low potency compared to other GABA receptor modulators. This means that higher concentrations of BPPA may be required to achieve the desired effect, which can lead to non-specific effects and potential toxicity.
将来の方向性
There are several future directions for research on BPPA. One area of interest is its potential as a therapeutic agent for the treatment of anxiety, insomnia, and epilepsy. Further studies are needed to determine the efficacy and safety of BPPA in animal models and humans. Another area of interest is its role in modulating GABA receptor activity in different brain regions and cell types. This can help to elucidate the specific physiological and pathological processes that are affected by BPPA. Finally, the development of more potent and selective BPPA analogs can lead to the discovery of new drugs for the treatment of neurological disorders.
合成法
BPPA can be synthesized through a multi-step process involving the reaction of 2,4-dichlorophenol with sec-butylmagnesium bromide, followed by the addition of ethyl chloroacetate and subsequent hydrolysis of the resulting ester. The final product is obtained through acidification and recrystallization of the crude product. The purity of the synthesized BPPA can be confirmed through various analytical techniques such as NMR spectroscopy and high-performance liquid chromatography.
科学的研究の応用
BPPA has been found to have potential applications in various fields of scientific research. One of the main areas of interest is its role in modulating the activity of GABA receptors. GABA is the main inhibitory neurotransmitter in the brain, and its receptors are the target of many drugs used in the treatment of anxiety, insomnia, and epilepsy. BPPA has been shown to enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity. This makes BPPA a potential candidate for the development of new drugs for the treatment of these disorders.
特性
分子式 |
C18H19Cl2NO2 |
|---|---|
分子量 |
352.3 g/mol |
IUPAC名 |
N-(2-butan-2-ylphenyl)-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C18H19Cl2NO2/c1-3-12(2)14-6-4-5-7-16(14)21-18(22)11-23-17-9-8-13(19)10-15(17)20/h4-10,12H,3,11H2,1-2H3,(H,21,22) |
InChIキー |
BWLFBRYGERAGNY-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
CCC(C)C1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



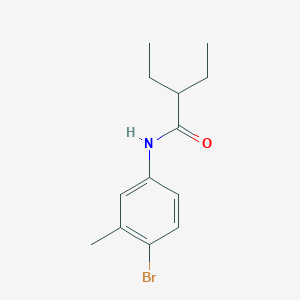


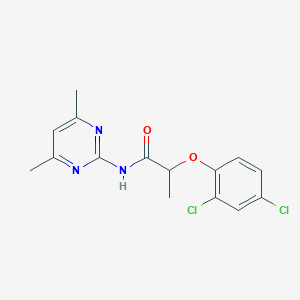

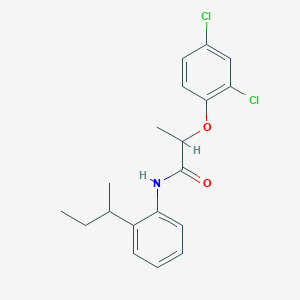
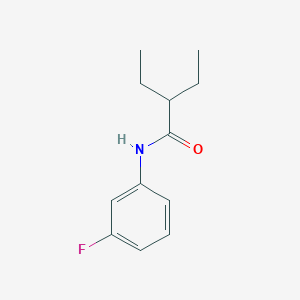

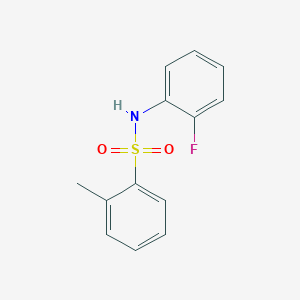
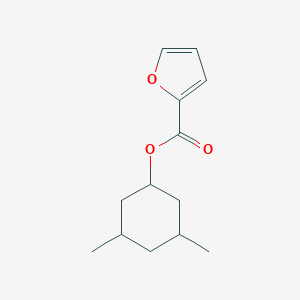
![[1,1'-Biphenyl]-4-yl cyclobutanecarboxylate](/img/structure/B290881.png)


